N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the furan-pyridine intermediate: This step might involve the coupling of a furan derivative with a pyridine derivative under specific conditions such as the presence of a base and a coupling agent.
Introduction of the sulfonamide group: The intermediate could then be reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Formation of the final benzamide compound: The final step could involve the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify specific functional groups within the compound.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.
Materials Science: Use in the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(phenylsulfonamido)benzamide: Similar structure but lacks the methyl group on the phenyl ring.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-chlorophenylsulfonamido)benzamide: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 3-methylphenylsulfonamido group in N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide might confer unique properties such as increased lipophilicity or specific binding interactions that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-[(3-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-17-4-2-5-21(14-17)32(29,30)27-20-9-7-19(8-10-20)24(28)26-16-18-11-12-25-22(15-18)23-6-3-13-31-23/h2-15,27H,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJUBJIVJKYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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